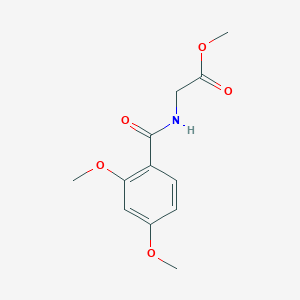![molecular formula C15H13ClFNOS B5772977 2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the role of calcium channels in various biological processes. The compound was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its biochemical and physiological effects.
Mechanism of Action
CFM-2 works by binding to the pore-forming subunit of N-type VGCCs, thereby blocking the flow of calcium ions through the channel. This leads to a decrease in intracellular calcium levels, which can have a variety of downstream effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. For example, it has been shown to inhibit neurotransmitter release in neurons, reduce smooth muscle contraction in blood vessels, and decrease insulin secretion in pancreatic beta cells. These effects are thought to be due to the blockage of N-type VGCCs and the resulting decrease in intracellular calcium levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CFM-2 in lab experiments is its selectivity for N-type VGCCs. This allows researchers to specifically study the role of these channels in various biological processes without affecting other types of VGCCs. However, one limitation of CFM-2 is its relatively low potency compared to other VGCC blockers, which can limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for research involving CFM-2. One area of interest is the role of N-type VGCCs in pain signaling, as CFM-2 has been shown to have analgesic effects in animal models. Another potential area of research is the use of CFM-2 as a therapeutic agent for conditions such as hypertension or epilepsy, which are thought to involve dysregulation of VGCCs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFM-2 in various cell types and tissues.
Synthesis Methods
The synthesis of CFM-2 involves several steps, starting with the reaction of 2-fluoroaniline with 4-chlorobenzyl chloride to form 2-fluoro-N-(4-chlorobenzyl)aniline. This intermediate is then reacted with thioacetic acid to produce 2-[(4-chlorobenzyl)thio]acetanilide, which is subsequently treated with acetic anhydride to yield CFM-2. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
CFM-2 has been widely used as a research tool to study the role of voltage-gated calcium channels (VGCCs) in various physiological processes. VGCCs are ion channels that play a critical role in regulating cellular calcium levels, which in turn affects a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. CFM-2 has been shown to selectively block a specific subtype of VGCC known as the N-type channel, making it a useful tool for studying the role of these channels in various biological processes.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-7-5-11(6-8-12)9-20-10-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKKJVOXBOPQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)

![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)




![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)

